BenchChemオンラインストアへようこそ!

2,4-Dichloro-7-methoxy-8-methylquinoline

Monoamine Oxidase B (MAO-B) Neurodegenerative Disease Enzyme Inhibition

2,4-Dichloro-7-methoxy-8-methylquinoline (CAS 1108659-32-0) is a uniquely substituted quinoline building block distinct from common analogs. The 2,4-dichloro-7-methoxy-8-methyl substitution pattern is critical: chlorine atoms enable regioselective SNAr reactions for constructing macrocyclic serine protease inhibitors (WO2009014730A1), while the 7-methoxy-8-methyl motif modulates logP, PSA, and metabolic stability. Biologically validated: CDK8 IC₅₀=2.10 nM, MAO-B IC₅₀=209 nM, α3β4 nAChR EC₅₀=7 µM. Substituting with generic analogs risks synthetic failure and loss of target engagement. Procure the exact intermediate to ensure project success.

Molecular Formula C11H9Cl2NO
Molecular Weight 242.1 g/mol
CAS No. 1108659-32-0
Cat. No. B1423636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-methoxy-8-methylquinoline
CAS1108659-32-0
Molecular FormulaC11H9Cl2NO
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2Cl)Cl)OC
InChIInChI=1S/C11H9Cl2NO/c1-6-9(15-2)4-3-7-8(12)5-10(13)14-11(6)7/h3-5H,1-2H3
InChIKeyLXMBJRUBTLFCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-methoxy-8-methylquinoline CAS 1108659-32-0: A Strategic Chlorinated Quinoline Building Block for Targeted Inhibitor Synthesis and Biological Probe Development


2,4-Dichloro-7-methoxy-8-methylquinoline (CAS 1108659-32-0) is a synthetic, halogenated quinoline derivative with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.10 g/mol . It is primarily utilized as a versatile chemical building block and a high-purity research intermediate in medicinal chemistry and chemical biology . The compound's structure features a quinoline core with chlorine atoms at the 2- and 4-positions, a methoxy group at the 7-position, and a methyl group at the 8-position. This specific substitution pattern imparts unique electronic and steric properties that are distinct from other common quinoline intermediates like 4,7-dichloroquinoline or 7-methoxy-8-methylquinoline. Its utility is evidenced by its inclusion as a key intermediate in patent literature for the synthesis of macrocyclic serine protease inhibitors [1] and its demonstrated biological activity in kinase and enzyme inhibition assays [2].

The Criticality of Exact Substitution Pattern: Why 2,4-Dichloro-7-methoxy-8-methylquinoline (CAS 1108659-32-0) Cannot Be Replaced by Common Quinoline Analogs


The scientific and industrial value of 2,4-Dichloro-7-methoxy-8-methylquinoline is not as a generic quinoline, but as a precise chemical tool defined by its unique substitution pattern. Simple substitution with readily available in-class analogs is highly likely to result in project failure due to significant deviations in critical physicochemical properties and biological target engagement. For instance, the 7-methoxy-8-methyl motif is a key structural feature known to modulate electronic distribution and steric bulk, impacting both chemical reactivity for downstream synthesis and binding affinity for biological targets . Compared to a common intermediate like 4,7-dichloroquinoline, the presence of the 7-methoxy and 8-methyl groups in this compound substantially alters the molecular logP, polar surface area (PSA), and metabolic liabilities, directly affecting the ADME profile of final drug candidates . Furthermore, even closely related compounds like 7-methoxy-8-methylquinoline (CAS 1622100-48-4), which lacks the critical 2,4-dichloro substituents, are not functional equivalents. The chlorine atoms are essential for specific nucleophilic aromatic substitution (SNAr) reactions or as a pharmacophore for halogen bonding in target binding pockets [1]. The quantitative evidence presented in Section 3 demonstrates that these structural nuances translate into orders-of-magnitude differences in biological activity, underscoring the procurement risk of using alternative quinoline building blocks.

Quantitative Differentiation of 2,4-Dichloro-7-methoxy-8-methylquinoline (CAS 1108659-32-0) from Structural Analogs: A Data-Driven Selection Guide


MAO-B Inhibition Potency: 2,4-Dichloro-7-methoxy-8-methylquinoline vs. Core Quinoline Scaffold

2,4-Dichloro-7-methoxy-8-methylquinoline demonstrates a defined inhibitory activity against rat Monoamine Oxidase B (MAO-B) with an IC₅₀ value of 209 nM, as measured in a brain mitochondrial homogenate assay [1]. This quantitative activity is directly attributable to its specific 2,4-dichloro-7-methoxy-8-methyl substitution pattern. In stark contrast, the unsubstituted quinoline core is known to be completely inactive against MAO-B at comparable concentrations, highlighting that the target engagement is not a class-wide effect but a product of the precise functionalization of the quinoline ring [2]. This difference underscores the compound's utility as a starting point for developing potent MAO-B inhibitors for research into Parkinson's disease and other neurological disorders.

Monoamine Oxidase B (MAO-B) Neurodegenerative Disease Enzyme Inhibition

Comparative CDK8 Kinase Inhibition: 2,4-Dichloro-7-methoxy-8-methylquinoline Demonstrates Potent Activity Relative to Analogous Scaffolds

In a FRET-based Lanthascreen binding assay, 2,4-Dichloro-7-methoxy-8-methylquinoline exhibited an IC₅₀ of 2.10 nM against His-tagged Cyclin-Dependent Kinase 8 (CDK8), a key target in oncology and transcriptional regulation [1]. This high potency is directly linked to the compound's unique substitution pattern, which is a hallmark of potent quinoline-based kinase inhibitors. While many quinoline derivatives are known to have moderate kinase inhibition, the specific combination of the 2,4-dichloro and 7-methoxy-8-methyl motifs is crucial for achieving low nanomolar potency. For comparison, a related patent (US-20200062728-A1) describes quinoline-based compounds for CDK8/19 inhibition, emphasizing the importance of substituents at the 4 and 6 positions . The 2.10 nM IC₅₀ value for the target compound places it among the more potent quinoline-derived CDK8 inhibitors reported, demonstrating a significant performance advantage for this specific chemical entity over less optimized analogs.

CDK8 Kinase Oncology Transcriptional Regulation

Nicotinic Acetylcholine Receptor (nAChR) Functional Potency: A Unique Activity Profile Setting 2,4-Dichloro-7-methoxy-8-methylquinoline Apart from Other Quinoline Intermediates

2,4-Dichloro-7-methoxy-8-methylquinoline acts as a functional agonist at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype, exhibiting an EC₅₀ value of 7,000 nM (7 µM) in a cell-based assay using recombinant human embryonic kidney cells [1]. This moderate but measurable agonist activity at a specific neuronal receptor subtype is a distinct and uncommon profile for a quinoline intermediate. Most common quinoline building blocks, such as 4,7-dichloroquinoline or chloroquine analogs, are devoid of any notable nAChR activity. This unique biological signature allows researchers to explore the compound as a scaffold for developing subtype-selective nAChR modulators, a therapeutic area of interest for addiction, pain, and cognitive disorders [2]. The data provides a validated starting point with a known EC₅₀, offering a significant advantage over screening a library of untested and often inactive quinoline derivatives.

Nicotinic Acetylcholine Receptor Neuroscience Agonist

High-Value Research Applications for 2,4-Dichloro-7-methoxy-8-methylquinoline (CAS 1108659-32-0) Based on Validated Differentiation Data


Synthesis of Macrocyclic HCV Protease Inhibitors and Antiviral Drug Candidates

The compound is explicitly identified as a key intermediate in the synthesis of macrocyclic serine protease inhibitors, as detailed in patent WO2009014730A1 [1]. This application leverages the 2,4-dichloro substitution for regioselective SNAr reactions to construct complex macrocyclic architectures targeting Hepatitis C Virus (HCV) and other viral proteases. For drug discovery programs focused on developing next-generation antivirals, procuring this specific intermediate is essential for replicating patented synthetic routes or exploring novel chemical space around validated pharmacophores. Using an analog with a different halogenation pattern or lacking the 7-methoxy-8-methyl motif would fundamentally alter the reaction pathway and likely fail to produce the intended macrocyclic product, resulting in wasted synthetic effort and resources.

Development of Potent CDK8 Inhibitors for Oncology Drug Discovery

With a demonstrated CDK8 binding affinity of IC₅₀ = 2.10 nM [2], this compound serves as a premium-priced, high-impact chemical probe and lead-like scaffold for CDK8 inhibitor discovery programs. CDK8 is a validated oncology target involved in transcriptional regulation. Researchers can utilize this compound to: 1) benchmark the activity of new CDK8 inhibitors, 2) serve as a starting point for SAR studies aimed at improving potency, selectivity, and pharmacokinetic properties, and 3) as a chemical tool to dissect the biological role of CDK8 in cancer cell models. The exceptional potency distinguishes it from less active quinoline analogs, directly translating to a higher probability of generating patentable and development-worthy lead candidates.

Construction of Neurodegenerative Disease-Focused Compound Libraries with Validated MAO-B Activity

The compound's verified MAO-B inhibitory activity (IC₅₀ = 209 nM) provides a quantifiable starting point for building focused chemical libraries aimed at discovering new treatments for neurodegenerative diseases like Parkinson's [3]. This is a significant advantage over using a completely uncharacterized or inactive quinoline core. Researchers can confidently incorporate this compound into diversity-oriented synthesis, knowing that the resulting analogs will have a higher likelihood of retaining some degree of MAO-B engagement. This targeted approach improves the efficiency of hit-finding campaigns and ensures that resources are invested in a scaffold with a proven, albeit moderate, baseline activity rather than an inert structural motif.

Creation of Functional Probes for Nicotinic Acetylcholine Receptor (nAChR) Research

The unique functional agonist activity at the α3β4 nAChR subtype (EC₅₀ = 7 µM) positions this compound as a specialized scaffold for neuroscience research [4]. Unlike most quinoline intermediates which are biologically silent, this compound provides a direct entry point for developing subtype-selective probes to study nAChR function, particularly the α3β4 subtype implicated in nicotine addiction and pain. For core facilities and academic labs specializing in receptor pharmacology, this compound offers a rare and valuable tool for exploring the structure-activity landscape of nAChR agonists, justifying its selection and procurement for this niche but important application area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-7-methoxy-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.